Diethyl 2-[2-(4-pyridyl)ethyl]malonate

Pharmaceutical Quality Control Impurity Profiling Method Validation

Diethyl 2-[2-(4-pyridyl)ethyl]malonate (CAS 92501-98-9) is a pyridine-malonate derivative primarily recognized as Tirofiban Impurity 36. It is a key synthetic intermediate in the preparation of 4-(4-pyridyl)-1-butanol, a precursor to the antiplatelet drug tirofiban hydrochloride.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 92501-98-9
Cat. No. B3305922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-[2-(4-pyridyl)ethyl]malonate
CAS92501-98-9
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=NC=C1)C(=O)OCC
InChIInChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)6-5-11-7-9-15-10-8-11/h7-10,12H,3-6H2,1-2H3
InChIKeyOCZLLKTXONXXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-[2-(4-pyridyl)ethyl]malonate (CAS 92501-98-9): Sourcing Strategy for Tirofiban Intermediate and Reference Standard Procurement


Diethyl 2-[2-(4-pyridyl)ethyl]malonate (CAS 92501-98-9) is a pyridine-malonate derivative primarily recognized as Tirofiban Impurity 36 [1]. It is a key synthetic intermediate in the preparation of 4-(4-pyridyl)-1-butanol, a precursor to the antiplatelet drug tirofiban hydrochloride [2]. This compound is procured mainly as an analytical reference standard for impurity profiling in pharmaceutical quality control or as a research-grade precursor for medicinal chemistry studies.

Why Generic Alternatives Cannot Substitute for Diethyl 2-[2-(4-pyridyl)ethyl]malonate in Regulated Tirofiban Analysis


In-class compounds like other tirofiban impurities (e.g., Impurity A, Impurity 43) or alternative malonate esters cannot be simply interchanged with Diethyl 2-[2-(4-pyridyl)ethyl]malonate. Its differentiation lies in a unique combination of a diethyl malonate core and a 4-pyridylethyl substituent, giving it a distinct retention time and spectrometric response as confirmed by its use as an impurity standard under ISO 17034 certification . This chromatographic specificity is mandatory for validated pharmacopeial methods; using a non-identical analog risks co-elution or misidentification, leading to false compliance or non-compliance in drug product release testing .

Quantitative Evidence for Selecting Diethyl 2-[2-(4-pyridyl)ethyl]malonate Over Related Analogs


Certified Purity vs. Research-Grade Analog: Quantified Reliability for Method Validation

As a certified tirofiban impurity standard produced under ISO 17034, the compound is offered with a verified purity of 95% (HPLC) and comprehensive characterization data (HPLC, H-NMR, MASS, IR, water content, carbon spectrum) . In contrast, generic in-class compounds like Tirofiban Impurity 43 HCl are often supplied as research-grade materials with basic characterization . This documented quantification directly reduces the uncertainty in analytical method validation, making the certified standard the definitive choice for regulatory submissions.

Pharmaceutical Quality Control Impurity Profiling Method Validation

Synthetic Route Specificity: Direct Intermediate for Tirofiban Hydrochloride Preparation

The patented preparation method CN101898998B explicitly identifies the compound, 'midbody compound 1', as the direct starting material for a high-yielding, two-step synthesis of 4-(4-pyridyl)-1-butanol, achieving a total yield of over 70% [1]. This contrasts with the prior 5-step route using n-Butyl Lithium, which is dangerous and difficult to scale [1]. Alternative intermediates would require additional synthetic steps to reach the same critical juncture, making the compound the most atom-economical and process-safe entry point for this specific industrial synthesis.

Medicinal Chemistry Process Chemistry Tirofiban Synthesis

Class-Level Verification: Confirmed Cytotoxicity in Pyridine-Malonate Chemotype

A 2024 study synthesized and evaluated a series of pyridine-malonate derivatives for cytotoxicity and antioxidant activity, confirming this chemotype's biological potential [1]. While the study does not provide isolated data for the target compound, it establishes a class-level baseline that this scaffold is active in cancer cell lines. This provides context that Diethyl 2-[2-(4-pyridyl)ethyl]malonate, as a member of this class, is a relevant scaffold for medicinal chemistry exploration, distinct from analogous pyridine derivatives lacking the malonate motif.

Anticancer Research Cytotoxicity Assay Structure-Activity Relationship

Primary Application Scenarios for Procuring Diethyl 2-[2-(4-pyridyl)ethyl]malonate


Certified Impurity Reference Standard for Tirofiban Hydrochloride Drug Product Release

As Tirofiban Impurity 36, this compound is ideally suited for use as a certified reference standard in HPLC or UPLC methods during pharmaceutical quality control. Its ISO 17034-compliant certification, with accompanying analytical data, is essential for method validation and routine batch release testing in GMP environments .

Advanced Intermediate for High-Yield Tirofiban Process Chemistry

The compound serves as the designated intermediate in a patent-protected, two-step synthesis of 4-(4-pyridyl)-1-butanol, a direct tirofiban precursor, offering a safer and more efficient industrial route with a >70% total yield [1]. This application is relevant for process R&D groups scaling up tirofiban manufacture.

Medicinal Chemistry Scaffold for Anticancer Drug Discovery

As a confirmed member of the biologically active pyridine-malonate chemotype, this compound can be procured as a key starting material for analogue synthesis in anticancer structure-activity relationship (SAR) studies, leveraging a scaffold with demonstrated in vitro efficacy [2].

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